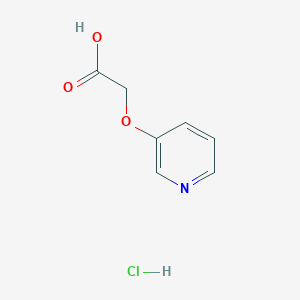

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

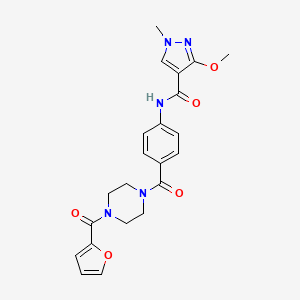

“Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-” is used for chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle .

It is a multi-functional building block used in various chemical reactions, particularly in click chemistry .

Molecular Structure Analysis

The empirical formula of this compound is C16H12O3 . It has a molecular weight of 252.26 .Chemical Reactions Analysis

This compound is used in chemical probe synthesis . When appended to a ligand or pharmacophore through its hydroxyl linker, it allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted boiling point of 448.1±40.0 °C and a predicted density of 1.220±0.06 g/cm3 . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación

Antitumor Activity

Compounds within the methanone family, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have shown potent antitumor activities. They inhibit tubulin polymerization, induce cell cycle arrest in the G2/M phase, and trigger apoptosis in tumor cell lines. This suggests potential applications in developing anticancer therapies (H. I. Magalhães et al., 2013).

Herbicidal Activity

The synthesis and evaluation of aryl-naphthyl methanone derivatives have demonstrated their potential as herbicides. Some derivatives displayed significant herbicidal activity, indicating their application in agricultural sciences to develop new herbicidal agents (Ying Fu et al., 2019).

Antioxidant Properties

Research into the antioxidant properties of compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has shown effective antioxidant power. These compounds could be promising molecules due to their potential antioxidant properties, relevant in pharmaceutical and food industries (Yasin Çetinkaya et al., 2012).

Nonlinear Optical (NLO) Properties

The structural and spectral studies of novel bioactive benzophenone derivatives, such as (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, have identified potent anti-tumor agents with potential applications in materials science, particularly in the development of NLO materials for optical and electronic devices (B. Revathi et al., 2018).

Antimicrobial Activity

The synthesis and characterization of various methanone derivatives have revealed their antimicrobial potential. Such compounds have been tested against different bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (D. Ashok et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is G-protein coupled receptors, specifically the glutamate receptor 5 . These receptors play a crucial role in transmitting signals in the brain and are involved in various physiological processes.

Mode of Action

This compound interacts with its targets through a unique mechanism. It is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this compound allows for UV light-induced covalent modification of a biological target .

Biochemical Pathways

It is known that the compound can influence the signaling of glutamate receptor 5, potentially affecting downstream effects related to this receptor’s function .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biological target it modifies. Given its mechanism of action, it is likely that the compound could induce significant changes in cellular signaling and function .

Direcciones Futuras

Propiedades

IUPAC Name |

(4-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-2-11-19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h1,3-10,17H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKIHDJSIXVMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2695825.png)

![3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2695827.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2695831.png)

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)